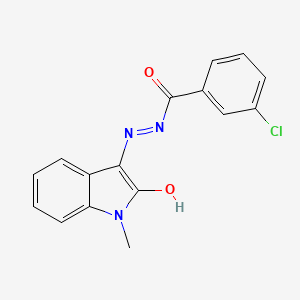![molecular formula C16H24N4O3 B11695253 2-{4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol](/img/structure/B11695253.png)
2-{4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-Nitro-5-(Pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol ist eine komplexe organische Verbindung, die einen Piperazinring aufweist, der mit einer Nitrogruppe und einem Pyrrolidinring substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst typischerweise mehrere Schritte:
Bildung der Nitrogruppe:
Piperazinringbildung: Der Piperazinring kann durch Cyclisierungsreaktionen unter Verwendung von Ethylendiamin und Dihaloalkanen synthetisiert werden.
Pyrrolidinringbildung: Der Pyrrolidinring wird häufig durch Cyclisierung von 1,4-Diaminobutan synthetisiert.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung der nitrosubstituierten Phenylgruppe mit dem Piperazin- und dem Pyrrolidinring unter kontrollierten Bedingungen, häufig unter Verwendung von Katalysatoren und Lösungsmitteln wie Acetonitril.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von kontinuierlichen Durchflussreaktoren, fortschrittlicher Reinigungsverfahren und strenger Qualitätskontrollmaßnahmen umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
Oxidation: Die Nitrogruppe kann reduziert werden, um Amine zu bilden.
Reduktion: Die Verbindung kann unter Verwendung von Hydrierungsreaktionen reduziert werden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Katalysatoren wie Palladium auf Aktivkohle (Pd/C) in Gegenwart von Wasserstoffgas.
Substitution: Elektrophile wie Halogene oder Sulfonylchloride.
Hauptprodukte
Reduktion: Amine.
Substitution: Halogenierte oder sulfonierte Derivate.
Wissenschaftliche Forschungsanwendungen
This compound hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird auf sein Potenzial als Pharmakophor im Wirkstoffdesign untersucht, insbesondere für seine Interaktionen mit verschiedenen biologischen Zielstrukturen.
Biologische Studien: Die Verbindung wird in Studien verwendet, die sich mit Enzyminhibition und Rezeptorbindung befassen.
Industrielle Anwendungen: Es kann als Zwischenprodukt bei der Synthese komplexerer Moleküle mit potenziellen therapeutischen Vorteilen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Nitrogruppe kann an Redoxreaktionen teilnehmen, während der Piperazin- und der Pyrrolidinring die Bindungsaffinität durch hydrophobe Wechselwirkungen und Wasserstoffbrückenbindungen verbessern können.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, starting with the formation of the pyrrolidine and piperazine rings. The nitro group is introduced through nitration reactions, and the final compound is obtained through a series of condensation and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale nitration and condensation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The piperazine and pyrrolidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interaction with biological targets and potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{4-[2-NITRO-5-(PYRROLIDIN-1-YL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets, such as receptors and enzymes. The nitro group and the heterocyclic rings play a crucial role in binding to these targets, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-{4-[2-Nitro-5-(Morpholin-1-yl)phenyl]piperazin-1-yl}ethanol
- 2-{4-[2-Nitro-5-(Piperidin-1-yl)phenyl]piperazin-1-yl}ethanol
Einzigartigkeit
Das Vorhandensein des Pyrrolidinrings in 2-{4-[2-Nitro-5-(Pyrrolidin-1-yl)phenyl]piperazin-1-yl}ethanol verleiht ihm einzigartige sterische und elektronische Eigenschaften, die seine biologische Aktivität und Bindungsaffinität im Vergleich zu ähnlichen Verbindungen mit anderen Substituenten beeinflussen können.
Eigenschaften
Molekularformel |
C16H24N4O3 |
|---|---|
Molekulargewicht |
320.39 g/mol |
IUPAC-Name |
2-[4-(2-nitro-5-pyrrolidin-1-ylphenyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C16H24N4O3/c21-12-11-17-7-9-19(10-8-17)16-13-14(18-5-1-2-6-18)3-4-15(16)20(22)23/h3-4,13,21H,1-2,5-12H2 |
InChI-Schlüssel |
PDSYPHRKXKDOAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl {[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11695170.png)
![1-(4-tert-butylbenzyl)-N-[(E)-(4,8-dimethoxynaphthalen-1-yl)methylidene]-1H-benzimidazol-2-amine](/img/structure/B11695178.png)


![(2E)-1-(4-bromophenyl)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazine](/img/structure/B11695188.png)
![2,2'-[(2,4-Dichlorophenyl)methanediyl]bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11695194.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11695201.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11695204.png)


![2-chloro-N-{3-chloro-4-[(4-chloronaphthalen-1-yl)oxy]phenyl}benzamide](/img/structure/B11695227.png)
![N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11695228.png)
![(E)-1-(4-fluorophenyl)-2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethenyl 4-fluorobenzoate](/img/structure/B11695229.png)
![(2E)-3-(4-chlorophenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B11695241.png)
